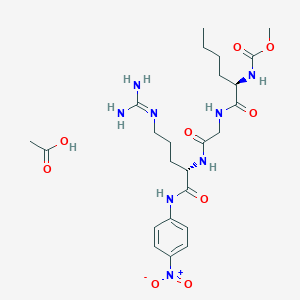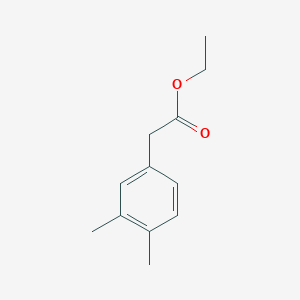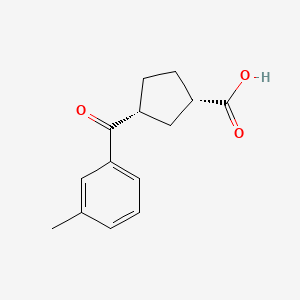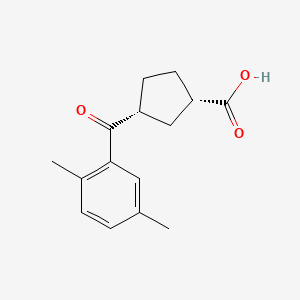
Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate
説明
Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate, abbreviated as MDNAR-pNA, is an artificial amino acid containing a p-nitroanilide moiety. It has been used in various biochemical and physiological studies for its ability to act as a substrate for enzymes and to modify the activity of proteins. MDNAR-pNA is a versatile molecule that can be used to study protein structure and function, and its ability to bind to proteins and to interact with other molecules makes it an attractive tool for research.
科学的研究の応用
Catalysis and Chemical Synthesis
Methoxycarbonylation reactions, pivotal in chemical synthesis, are facilitated by various catalysts. For instance, the palladium(II) acetate/triphenylphosphine catalyst enables methoxycarbonylation of aryl- and alkenylboron compounds, producing methyl esters with good yields (Yamamoto, 2010). Similarly, metallic gold has been used for the vapor-phase carbonylation of methanol to form methoxycarbonyl intermediates, applicable in a variety of methoxycarbonylation reactions (Xu, Madix, & Friend, 2011). Furthermore, FeCl3·6H2O catalyzes Mukaiyama-aldol type reactions, leading to β-methoxycarbonyl compounds with nearly quantitative yields (Rodríguez-Gimeno et al., 2014).
Material Science and Nanotechnology
Methoxycarbonyl groups are employed in designing materials for specific applications. For instance, N-Fluorenyl-9-methoxycarbonyl-protected amino acids are used as surfactants for carbon nanotubes, enhancing their dispersion in aqueous solutions (Cousins et al., 2009). Another example is the synthesis of 4-substituted-5-methoxycarbonyl-6-methyl-3,4-dihydropyridones on polyethylene glycol support for use in organic synthesis (Fu et al., 2008).
Biomedical Applications
In the biomedical field, methoxycarbonyl derivatives are explored for various therapeutic purposes. For example, peptide nucleic acids (PNA) with methoxycarbonyl groups are investigated for gene modulation mechanisms and potential therapeutic applications in anti-cancer therapy (Montazersaheb, Hejazi, & Nozad Charoudeh, 2018). Also, the synthesis of methoxycarbonyl-methoxy groups in pillar[5]arene for host-guest complexation indicates potential in molecular recognition and drug delivery systems (Pan & Xue, 2014).
Environmental and Analytical Chemistry
Methoxycarbonyl compounds like 2-methoxyethyl acetate (MEA) are studied as diesel additives, showing potential in reducing exhaust smoke and improving engine efficiency (Yanfeng et al., 2007). Additionally, analytical techniques for quantifying methoxycarbonyl derivatives, such as (2-methoxyethoxy)acetic acid in urine, are crucial for monitoring exposure to industrial chemicals (B'hymer, Butler, & Cheever, 2005).
特性
IUPAC Name |
acetic acid;methyl N-[(2R)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N8O7.C2H4O2/c1-3-4-6-16(29-22(34)37-2)19(32)26-13-18(31)28-17(7-5-12-25-21(23)24)20(33)27-14-8-10-15(11-9-14)30(35)36;1-2(3)4/h8-11,16-17H,3-7,12-13H2,1-2H3,(H,26,32)(H,27,33)(H,28,31)(H,29,34)(H4,23,24,25);1H3,(H,3,4)/t16-,17+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMLSVMYCSQBLT-PPPUBMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N8O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate | |
CAS RN |
120599-82-8 | |
| Record name | acetic acid;methyl N-[(2R)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B6324189.png)





![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324242.png)

![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324253.png)
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324265.png)
![cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324270.png)
![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324275.png)
![cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324278.png)